molecular formula C9H11NO3S B13573000 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one

Cat. No.: B13573000
M. Wt: 213.26 g/mol
InChI Key: OWPARQZTGKAEHI-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a phenyl ring substituted with a methylsulfonyl group and an amino group attached to an ethanone backbone. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, to yield the desired product . The reaction can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme by binding to its active site. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s sulfonyl group plays a crucial role in forming hydrogen bonds with the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one is unique due to its combination of an amino group and a methylsulfonyl-substituted phenyl ring. This unique structure allows it to exhibit specific biological activities, such as selective COX-2 inhibition, which is not observed in all similar compounds .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-amino-1-(3-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H11NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3

InChI Key

OWPARQZTGKAEHI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)CN

Origin of Product

United States

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